
CGP 28392: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: CGP 28392

Cat. No.: B1668488 Get Quote

For Immediate Release

This technical guide provides an in-depth overview of the chemical properties and structure of

CGP 28392, a dihydropyridine derivative known for its activity as a partial calcium channel

agonist. This document is intended for researchers, scientists, and professionals in the field of

drug development who are interested in the pharmacological profile and experimental

applications of this compound.

Chemical Structure and Properties
CGP 28392, with the IUPAC name ethyl 4-[2-(difluoromethoxy)phenyl]-2-methyl-5-oxo-4,7-

dihydro-1H-furo[3,4-b]pyridine-3-carboxylate, is a chiral molecule that has been studied

primarily as a racemic mixture.[1] Its fundamental chemical and physical properties are

summarized in the tables below.
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Identifier Value

IUPAC Name

ethyl 4-[2-(difluoromethoxy)phenyl]-2-methyl-5-

oxo-4,7-dihydro-1H-furo[3,4-b]pyridine-3-

carboxylate

CAS Number 89289-93-0[2]

Molecular Formula C₁₈H₁₇F₂NO₅[1][2]

SMILES
CCOC(=O)C1=C(NC2=C(C1C3=CC=CC=C3O

C(F)F)C(=O)OC2)C[2]

Synonyms CGP-28392, Ciba 28392[2]

Physicochemical Properties
Property Value Source

Molecular Weight 365.33 g/mol [1]

XLogP3-AA 3 Computed by XLogP3 3.0[2]

Hydrogen Bond Donor Count 1
Computed by Cactvs

3.4.8.18[2]

Hydrogen Bond Acceptor

Count
8

Computed by Cactvs

3.4.8.18[2]

Rotatable Bond Count 6
Computed by Cactvs

3.4.8.18[2]

Exact Mass 365.10747897 Da Computed by PubChem 2.2[2]

Topological Polar Surface Area 73.9 Å²
Computed by Cactvs

3.4.8.18[2]

Note: Experimental data for properties such as melting point, solubility, and pKa are not readily

available in the reviewed literature. The provided data is based on computational models.
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CGP 28392 is characterized as a dihydropyridine derivative that acts as a calcium channel

agonist. Unlike calcium channel blockers, which inhibit the influx of calcium ions, CGP 28392
facilitates the opening of voltage-dependent L-type calcium channels, thereby increasing the

influx of Ca²⁺ into the cell. This activity leads to a range of physiological effects, most notably

positive inotropic effects in cardiac muscle and vasoconstriction in smooth muscle.

The signaling pathway for vascular smooth muscle contraction, which is modulated by CGP
28392, is depicted below.
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Vascular Smooth Muscle Contraction Pathway

Key Experimental Findings
Studies have demonstrated that CGP 28392 enhances calcium influx in various cell types,

leading to distinct physiological responses.

Cardiovascular Effects
In cardiac preparations, CGP 28392 exhibits a positive inotropic effect, increasing the force of

contraction. In vascular smooth muscle, it potentiates contractions induced by depolarizing

stimuli.

Endocrine Effects
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In pancreatic islet cells, CGP 28392 has been shown to modulate insulin secretion in a

glucose-dependent manner, highlighting the role of L-type calcium channels in this process.

Quantitative Biological Data
Parameter Value Cell/Tissue Type

EC₅₀ (Inotropic effect) 2 x 10⁻⁷ M
Cultured embryonic chick

ventricular cells

KD ([³H]nitrendipine

displacement)
2.2 ± 0.95 x 10⁻⁷ M Intact chick heart cells

Semimaximal effective

concentration (intracellular

Ca²⁺ increase)

2.2 x 10⁻⁷ M Human platelets[3]

Experimental Protocols
The following sections outline the general methodologies for key experiments involving CGP
28392.

Radioligand Binding Assay
This assay is used to determine the binding affinity of CGP 28392 to the dihydropyridine

binding site on L-type calcium channels.
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Radioligand Binding Assay Workflow

Methodology:

Membrane Preparation: Homogenize tissue (e.g., guinea pig heart) in a suitable buffer and

prepare a membrane fraction by differential centrifugation.[4]

Binding Reaction: Incubate the membrane preparation with a fixed concentration of a

radiolabeled dihydropyridine antagonist (e.g., [³H]nitrendipine) and varying concentrations of

unlabeled CGP 28392.[4]
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Separation: Terminate the binding reaction by rapid vacuum filtration through glass fiber

filters to separate the membrane-bound radioligand from the free radioligand.[4]

Quantification: Measure the radioactivity retained on the filters using liquid scintillation

counting.[4]

Data Analysis: Determine the concentration of CGP 28392 that inhibits 50% of the specific

binding of the radioligand (IC₅₀) and calculate the inhibitory constant (Kᵢ).[4]

⁴⁵Ca²⁺ Uptake Assay
This assay directly measures the effect of CGP 28392 on the influx of calcium into cells.

Methodology:

Cell Preparation: Culture cells of interest (e.g., vascular smooth muscle cells) to confluence.

Assay Buffer: Prepare a physiological salt solution containing ⁴⁵CaCl₂.

Treatment: Incubate the cells with CGP 28392 for a defined period.

Stimulation: Depolarize the cells with a high concentration of KCl to open voltage-gated

calcium channels.

Termination and Lysis: Stop the uptake by washing with an ice-cold buffer containing a

calcium chelator (e.g., EGTA). Lyse the cells to release the intracellular contents.

Quantification: Measure the amount of ⁴⁵Ca²⁺ in the cell lysate using a scintillation counter.

Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity in the cell membrane,

providing detailed insights into the effects of CGP 28392 on calcium channel gating.

Methodology:

Cell Preparation: Isolate single cells suitable for patch-clamp recording.
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Pipette Preparation: Fabricate glass micropipettes and fill them with an appropriate

intracellular solution.

Giga-seal Formation: Form a high-resistance seal between the micropipette and the cell

membrane.

Recording Configuration: Establish a whole-cell or single-channel recording configuration.

Data Acquisition: Apply voltage protocols to elicit calcium channel currents and record the

resulting ionic currents in the absence and presence of CGP 28392.

Analysis: Analyze the effects of CGP 28392 on parameters such as current amplitude,

activation and inactivation kinetics, and single-channel open probability.

Conclusion
CGP 28392 serves as a valuable pharmacological tool for investigating the function and

regulation of L-type calcium channels. Its agonistic properties provide a unique means to probe

the physiological consequences of enhanced calcium influx in a variety of cell types. The

experimental protocols outlined in this guide offer a foundation for researchers to further

explore the mechanism of action and potential therapeutic applications of this and similar

compounds. Further research is warranted to determine its full pharmacokinetic and

pharmacodynamic profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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